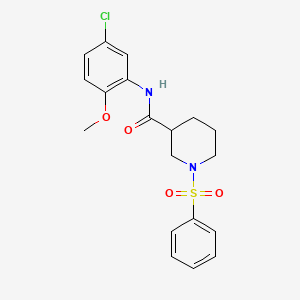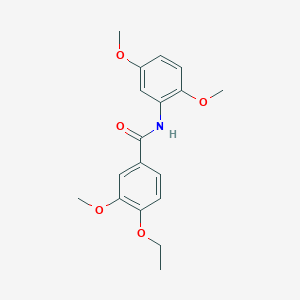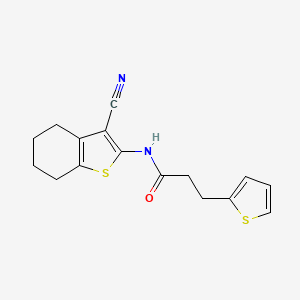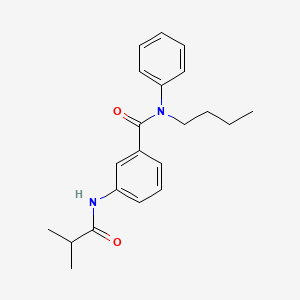
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride
Vue d'ensemble
Description
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride, also known as IMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. IMP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor found in the central nervous system. In
Applications De Recherche Scientifique
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been studied for its potential applications in various medical research fields, including psychiatry, neurology, and addiction. TAAR1 has been implicated in the modulation of dopamine and serotonin neurotransmission, which are involved in reward processing and mood regulation. Therefore, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been explored as a potential treatment for depression, schizophrenia, and drug addiction.
Mécanisme D'action
N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride selectively binds to TAAR1, leading to the activation of intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This results in the modulation of neurotransmitter release, particularly dopamine and serotonin, in various brain regions, such as the prefrontal cortex, striatum, and hippocampus.
Biochemical and Physiological Effects
Studies have shown that N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride administration can modulate dopamine and serotonin neurotransmission in animal models and humans. N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are regions involved in reward processing and motivation. Additionally, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has been shown to increase serotonin release in the hippocampus, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride in lab experiments is its selectivity for TAAR1, which allows for the specific modulation of dopamine and serotonin neurotransmission. Additionally, N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride has a long half-life, which allows for sustained effects on neurotransmitter release. However, one limitation of using N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride is its potential off-target effects on other receptors, which can complicate the interpretation of results.
Orientations Futures
Future research directions for N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride include exploring its potential therapeutic applications in various psychiatric and neurological disorders, such as depression, schizophrenia, and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(4-isopropoxy-3-methoxybenzyl)-2-propanamine hydrochloride on neurotransmitter release and to identify potential off-target effects. Furthermore, the development of more selective and potent TAAR1 agonists may provide new insights into the role of TAAR1 in brain function and behavior.
Propriétés
IUPAC Name |
N-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-9-12-6-7-13(17-11(3)4)14(8-12)16-5;/h6-8,10-11,15H,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXQPGPDUWFPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC(C)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-bromophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4387920.png)
![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)
![N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B4387935.png)
![N-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4387940.png)

![(1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4387946.png)
![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4387961.png)
![3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4387965.png)
![6-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4387976.png)

![4-bromo-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B4387994.png)